Cas no 536-95-8 (Benzoic acid,4-[[(phenylmethyl)sulfonyl]amino]-)
536-95-8 structure
Product Name:Benzoic acid,4-[[(phenylmethyl)sulfonyl]amino]-
Benzoic acid,4-[[(phenylmethyl)sulfonyl]amino]- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,4-[[(phenylmethyl)sulfonyl]amino]-
- 4-(benzylsulfonylamino)benzoic acid
- P-(BENZYLSULFONAMIDO)BENZOIC ACID
- 4-(benzylsulfonamido)-benzoic acid
- 4-(phenylmethanesulfonyl-amino)-benzoic acid
- 4-(Phenylmethansulfonyl-amino)-benzoesaeure
- 4-(phenylmethylsulfonamido)benzoic acid
- 4-{[(phenylmethyl)sulfonyl]amino}-benzoic acid
- 4'-Carboxyphenylmethanesulfonanilide
- 4-phenylmethanesulfonylaminobenzoic acid
- Carinamid
- Carinamide
- Caronamid
- Caronamide
- N-Benzylsulfonyl-p-aminobenzoic acid
- NSC18778
- Retentin
- NSC 18778
- NCGC00096366-01
- NSC-18778
- 4-[(benzylsulfonyl)amino]benzoic acid
- Benzoic acid, p-.alpha.-(toluenesulfonamido)-
- Benzoic acid, 4-[[(phenylmethyl)sulfonyl]amino]-
- NCI60_001563
- UNII-6ZV1PP6LGM
- P-(BENZYLSULFONAMIDO)BENZOICACID
- Benzoic acid, p-alpha-toluenesulfonamido-
- NCIStruc2_000411
- Benzoic acid, p-alpha-(toluenesulfonamido)-
- 4-phenylmethanesulfonylamino-benzoic acid
- AKOS000131276
- NCI18778
- 4-(benzylsulfonamido)benzoic acid
- NCGC00013247
- 4-((benzylsulfonyl)amino)benzoic acid
- 6ZV1PP6LGM
- 536-95-8
- P-(BENZYLSULFONAMIDO)BENZOIC ACID [MI]
- 4-(phenylmethanesulfonamido)benzoic acid
- Benzoic acid, p-.alpha.-toluenesulfonamido-
- p-.alpha.-Toluenesulfonamidobenzoic acid
- NCIStruc1_000613
- DTXSID70201820
- Benzoic acid, 4-(((phenylmethyl)sulfonyl)amino)-
- NCGC00013247-02
- p-.alpha.-(Toluenesulfonamido)benzoic acid
- CCG-37998
- CHEMBL491697
- WLN: QVR DMSW1R
- SCHEMBL1650346
-
- Inchi: 1S/C14H13NO4S/c16-14(17)12-6-8-13(9-7-12)15-20(18,19)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17)
- InChI Key: ZOFLWJXPXAHZLI-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)(NC1C=CC(C(=O)O)=CC=1)(=O)=O
Computed Properties
- Exact Mass: 291.05659
- Monoisotopic Mass: 291.056529
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.8
- XLogP3: 1.9
Experimental Properties
- Density: 1.3313 (rough estimate)
- Melting Point: 229-230°
- Boiling Point: 509°C at 760 mmHg
- Flash Point: 261.6°C
- Refractive Index: 1.7500 (estimate)
- PSA: 83.47
Benzoic acid,4-[[(phenylmethyl)sulfonyl]amino]- Security Information
- Toxicity:LD50 in mice (g/kg): 2.45 orally; in mice, dogs, rabbits (g/kg): 1.405, 1.575, 1.32 i.v. (Beyer)
Benzoic acid,4-[[(phenylmethyl)sulfonyl]amino]- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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